N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a synthetic small molecule inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, is associated with resistance to alkylating agents and radiotherapy . The compound features a benzothiazole-thienopyridine core linked to a sulfamoyl-substituted benzamide, with a methyl group at the 6-position of the tetrahydrothieno ring. Its design aims to disrupt APE1-mediated DNA repair, thereby sensitizing cancer cells to genotoxic therapies .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S3/c1-4-5-15-31(3)37(33,34)19-12-10-18(11-13-19)25(32)29-27-24(20-14-16-30(2)17-23(20)36-27)26-28-21-8-6-7-9-22(21)35-26/h6-13H,4-5,14-17H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNFNJWJEANPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the base excision repair pathway. This article synthesizes findings from various studies to elucidate the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes:
- A benzo[d]thiazole moiety.
- A tetrahydrothieno[2,3-c]pyridine structure.
- A sulfonamide group attached to a benzamide.
This unique configuration is believed to contribute significantly to its biological activity.
Inhibition of APE1
Research indicates that this compound exhibits potent inhibition of APE1 activity. In vitro studies have shown that related analogs can inhibit APE1 with low micromolar potency. The inhibition of APE1 is particularly relevant in cancer therapy since overexpression of this enzyme is associated with increased resistance to DNA-damaging agents such as temozolomide and methylmethane sulfonate (MMS) .
Table 1: Summary of APE1 Inhibition Studies
| Compound | IC50 (µM) | Effect on Cytotoxicity | Reference |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | 5.0 | Potentiated cytotoxicity of MMS | |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure affect its biological activity. For instance:
- Substitutions on the benzothiazole ring can enhance binding affinity to the APE1 enzyme.
- The presence of the thieno[2,3-c]pyridine scaffold appears essential for maintaining inhibitory activity against APE1.
Figure 1: Structural Variants and Their Activities
Structural Variants
Case Study 1: Enhanced Sensitivity in Glioblastoma Cells
In a study involving glioblastoma cell lines (SF767), the compound demonstrated a marked increase in sensitivity to MMS when used in combination therapy. The results indicated that treatment with the compound led to hyperaccumulation of AP sites in these cells, suggesting effective inhibition of DNA repair mechanisms .
Case Study 2: Pharmacokinetics and ADME Profile
Another significant aspect of the research focused on the pharmacokinetics of this compound. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight:
Comparison with Similar Compounds
Triazine-Sulfonamide Derivatives
describes 2-[(4-amino-6-substituted-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides . While structurally distinct, these compounds highlight the importance of sulfonamide groups in modulating solubility and binding.
Triazole-Pyrazole Hybrids
Their synthesis methods (e.g., click chemistry) may inform future derivatization strategies for the target compound.
Functional Implications of Structural Differences
- 6-position substituent : Smaller methyl groups (target) vs. isopropyl (Compound 3) may reduce steric hindrance, improving binding to APE1’s active site.
- Sulfamoyl benzamide vs. acetamide : The sulfamoyl group’s electron-withdrawing effects could enhance interactions with APE1’s positively charged residues, while the N-butyl-N-methyl moiety may optimize logP for CNS penetration .
Therapeutic Potential in Gliomas
APE1 activity is elevated in high-grade gliomas, correlating with poor prognosis . The target compound’s brain exposure profile (if confirmed) positions it as a promising candidate for glioma therapy, where Compound 3’s isopropyl group might limit penetration. Preclinical data on synergy with temozolomide would further differentiate it from analogs.
Q & A
Q. What are the key steps and critical parameters in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrothieno[2,3-c]pyridine core followed by coupling with benzo[d]thiazole and sulfamoyl benzamide precursors. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 0–5°C for amidation, 80–100°C for cyclization) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for amide bond formation .
- Catalysts : Use of coupling agents like HATU or DCC for efficient amidation .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone connectivity .
- HPLC : To assess purity (>95% threshold for biological assays) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared spectroscopy (IR) : Functional group validation (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. How can researchers optimize reaction yields during scale-up?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- In-line monitoring : Use of PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .
- By-product analysis : LC-MS to identify and mitigate side reactions (e.g., over-alkylation) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Functional group modifications : Replace the N-butyl-N-methylsulfamoyl group with other sulfonamide derivatives (e.g., cyclopropyl, aryl) to assess impact on target binding .
- Bioisosteric replacements : Substitute the benzo[d]thiazole moiety with indole or quinoline rings to evaluate potency changes .
- Pharmacophore mapping : Computational docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Standardized assays : Replicate studies using uniform protocols (e.g., ATPase inhibition assay for kinase targets) .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., IC50 in HEK293 cells vs. recombinant protein) .
- Meta-analysis : Compare datasets across studies (e.g., activity against related compounds like tetrahydrothienopyridine derivatives) .
Example table from comparative studies:
| Compound Class | Reported Activity | IC50 Range | Reference |
|---|---|---|---|
| Tetrahydrothienopyridines | Anticancer | 0.5–10 μM | |
| Benzo[d]thiazole amides | Antimicrobial | 2–50 μM |
Q. How can in vivo pharmacokinetics and toxicity be evaluated methodologically?
- ADME profiling :
- Plasma stability : Incubate with liver microsomes to assess metabolic degradation .
- Tissue distribution : Radiolabeled compound tracking in rodent models .
- Toxicology screens :
- hERG assay : Patch-clamp testing for cardiac toxicity risk .
- CYP450 inhibition : Evaluate drug-drug interaction potential .
Q. What computational tools predict off-target interactions?
- Molecular dynamics (MD) simulations : Simulate binding to homologous proteins (e.g., kinase family members) .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets .
- Machine learning models : Train on datasets like ChEMBL to predict cytotoxicity .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies in synthetic yields reported across studies?
- Reagent quality : Trace impurities in starting materials (e.g., benzothiazole derivatives) can alter reactivity; use HPLC-certified precursors .
- Atmosphere control : Moisture-sensitive steps (e.g., amidation) require inert conditions (N₂/Ar) to prevent hydrolysis .
- Scale-dependent effects : Pilot studies show yields drop >5 mmol due to heat transfer limitations; optimize stirring and cooling .
Q. Why do biological assays show variable potency against similar targets?
- Target polymorphism : Genetic variations in enzyme isoforms (e.g., EGFR mutants) may alter binding .
- Solubility issues : Use co-solvents (e.g., DMSO/PEG) to maintain compound solubility in assay buffers .
- Protein batch variability : Standardize recombinant protein sources (e.g., same expression system) .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) .
- Characterization : Combine X-ray crystallography with NMR for unambiguous structural confirmation .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
